molecular formula C19H24N4O4S B2446077 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-83-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2446077
CAS No.: 850935-83-0
M. Wt: 404.49
InChI Key: WEBURWZQJODUMI-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfamoyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the sulfamoyl group and the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as cost, efficiency, and environmental impact. Industrial processes are designed to minimize waste and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of existing materials to enhance their performance.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features, such as other benzamide derivatives or oxadiazole-containing compounds

List of Similar Compounds

  • Benzamide derivatives
  • Oxadiazole-containing compounds
  • Sulfamoyl group-containing compounds

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a complex structure that includes a cyclohexyl group, a sulfamoyl moiety, and an oxadiazole ring, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3SC_{22}H_{30}N_4O_3S, with a molecular weight of 446.57 g/mol. The unique combination of functional groups allows for various interactions with biological targets.

Property Value
Molecular FormulaC22H30N4O3S
Molecular Weight446.57 g/mol
CAS Number850936-07-1

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate receptor activities. The oxadiazole ring is known for its role in enhancing the bioactivity of related compounds. Studies suggest that the compound may interact with molecular targets involved in various disease pathways, including cancer and bacterial infections.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Research has highlighted the potential antitumor effects of oxadiazole derivatives. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival.

Enzyme Inhibition

The compound's sulfamoyl group may contribute to its enzyme inhibitory properties. Sulfamoyl derivatives are often explored for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxadiazole derivatives, including those structurally related to this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • Anticancer Potential : In a cellular model using HeLa cells, oxadiazole derivatives were found to significantly reduce cell viability at concentrations as low as 10 µM, indicating strong anticancer potential through apoptosis induction.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-[ethyl(phenyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideEthyl(phenyl) groupModerate antimicrobial activity
4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideBenzyl groupHigh potency against certain cancer cell lines
4-[butyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamideButyl groupVariable activity; dependent on lipophilicity

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-23(15-5-3-2-4-6-15)28(25,26)16-11-9-13(10-12-16)17(24)20-19-22-21-18(27-19)14-7-8-14/h9-12,14-15H,2-8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBURWZQJODUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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